2-(Benzyl(methyl)amino)-2-phenylacetic acid
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Overview
Description
2-(Benzyl(methyl)amino)-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyl group, a methylamino group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-2-phenylacetic acid typically involves the reaction of benzylamine with methylamine and phenylacetic acid. One common method involves the use of formaldehyde as a reagent to facilitate the formation of the desired product. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or phenylacetic acid derivatives.
Reduction: Formation of benzyl alcohols or methylamino alcohols.
Substitution: Formation of various substituted benzyl or methylamino derivatives.
Scientific Research Applications
2-(Benzyl(methyl)amino)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-2-phenylacetic acid
- 2-(Methylamino)-2-phenylacetic acid
- 2-(Phenylamino)-2-phenylacetic acid
Uniqueness
2-(Benzyl(methyl)amino)-2-phenylacetic acid is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIORJFGPNXYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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